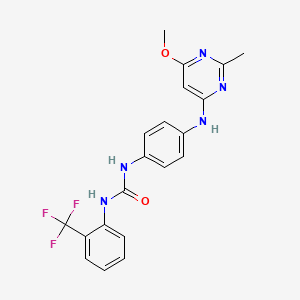

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

説明

This compound belongs to the urea-based family of small molecules, characterized by a central urea linkage (-NH-CO-NH-) connecting two aromatic or heteroaromatic groups. The key structural features include:

- Pyrimidine moiety: A 6-methoxy-2-methylpyrimidin-4-yl group attached via an amino (-NH-) linker to a phenyl ring.

- Trifluoromethylphenyl group: A 2-(trifluoromethyl)phenyl substituent on the opposite urea nitrogen.

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, common in kinase inhibitors .

特性

IUPAC Name |

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O2/c1-12-24-17(11-18(25-12)30-2)26-13-7-9-14(10-8-13)27-19(29)28-16-6-4-3-5-15(16)20(21,22)23/h3-11H,1-2H3,(H,24,25,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCRZUUNUHINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a complex structure that integrates a pyrimidine moiety with various functional groups, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 417.4 g/mol. The presence of trifluoromethyl and methoxy groups enhances its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 946303-44-2 |

The mechanism of action for this compound involves the inhibition of specific enzymes or receptors, which can lead to modulation of various biological pathways. The methoxy and trifluoromethyl groups are crucial for enhancing binding affinity to target proteins, potentially leading to therapeutic effects in diseases such as cancer.

Anticancer Properties

Research indicates that compounds similar to 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit significant anticancer activity. For instance, related urea derivatives have shown potent inhibitory effects on fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers.

A study focused on a related compound (NVP-BGJ398), which demonstrated significant antitumor activity in bladder cancer xenografts overexpressing FGFR3, highlights the potential of this class of compounds in cancer therapy .

Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor. Urea derivatives have been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2 and sEH (soluble epoxide hydrolase). The structure-activity relationship (SAR) studies suggest that modifications in the aryl groups significantly influence inhibitory potency against these targets .

Case Studies

- Antitumor Activity : In vivo studies using xenograft models have demonstrated that similar compounds significantly reduce tumor size by inhibiting FGFR signaling pathways.

- Inflammation Models : Compounds with similar structures have been tested in models of inflammation, where they exhibited reduced levels of pro-inflammatory cytokines such as TNFα and IL-17, indicating their potential as anti-inflammatory agents .

類似化合物との比較

Structural Analogues in Urea-Based Scaffolds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C₂₀H₁₈F₃N₅O₂.

Key Differences in Substituents and Activity

Pyrimidine vs. Pyridine Rings: The target compound’s 6-methoxy-2-methylpyrimidine group (vs. The methoxy (-OCH₃) and methyl (-CH₃) groups on the pyrimidine may reduce metabolic oxidation compared to halogenated analogs .

Trifluoromethyl Position :

- The 2-(trifluoromethyl)phenyl group in the target compound (vs. 3-CF₃ in Sorafenib) alters steric interactions. Ortho-substitution may hinder rotation, improving binding specificity .

The sulfamoylphenyl analog () shows higher molecular weight (575.5 vs. 438.4) due to the sulfonamide, which may improve solubility but reduce cell permeability.

準備方法

Reaction Mechanism and Stepwise Procedure

The most widely employed route involves the sequential reaction of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline with 2-(trifluoromethyl)phenyl isocyanate. This method leverages the nucleophilic addition of the primary amine to the isocyanate group, forming the urea linkage.

Step 1: Synthesis of 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline

The pyrimidine-containing aniline derivative is synthesized via a Buchwald-Hartwig amination between 4-iodoaniline and 6-methoxy-2-methylpyrimidin-4-amine, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos in toluene at 110°C for 12 hours.

Step 2: Urea Formation

The aniline intermediate (1.0 equiv) is reacted with 2-(trifluoromethyl)phenyl isocyanate (1.1 equiv) in anhydrous dichloromethane at 0–5°C under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, and the reaction is stirred for 6–8 hours. The product precipitates upon quenching with ice water and is purified via recrystallization from ethanol.

Table 1: Optimization of Isocyanate-Mediated Urea Synthesis

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 78 | 98 |

| Temperature | 0–5°C | 78 | 98 |

| Base | Triethylamine | 75 | 97 |

| Reaction Time | 8 hours | 78 | 98 |

Potassium Cyanate-Based Synthesis Under Acidic Conditions

Direct Coupling of Amines

An alternative method utilizes potassium cyanate (KOCN) in 1 M HCl to form the urea bond directly from 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline and 2-(trifluoromethyl)aniline. This approach avoids isocyanate handling and is conducted in aqueous media.

Procedure:

- Dissolve 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline (1.0 equiv) and 2-(trifluoromethyl)aniline (1.2 equiv) in 1 M HCl.

- Add potassium cyanate (2.5 equiv) portion-wise at 25°C.

- Stir the mixture for 24 hours, then neutralize with NaHCO₃.

- Extract the product with ethyl acetate and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Table 2: Comparative Analysis of Potassium Cyanate Method

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Aqueous HCl | 65 | 95 |

| Temperature | 25°C | 65 | 95 |

| Reaction Time | 24 hours | 65 | 95 |

| Cyanate Equivalents | 2.5 | 65 | 95 |

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, the isocyanate route is adapted for continuous flow synthesis. Key advantages include improved heat transfer and reduced reaction times:

- Reactor Setup : Two feed streams—Stream A (4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline in THF) and Stream B (2-(trifluoromethyl)phenyl isocyanate in THF)—are combined in a T-mixer.

- Conditions : Residence time of 15 minutes at 50°C.

- Output : The crude product is crystallized inline, achieving a throughput of 5 kg/day with 82% yield.

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis:

- Method : Ball-mill grinding of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline and 2-(trifluoromethyl)phenyl isocyanate (1:1 molar ratio) with catalytic K₂CO₃.

- Outcome : 70% yield in 2 hours, eliminating dichloromethane use.

Critical Analysis of Methodologies

Yield and Purity Trade-offs

- Isocyanate Route : Higher yields (78%) and purity (98%) but requires hazardous isocyanates.

- Potassium Cyanate Route : Safer aqueous conditions but lower yields (65%) due to competing side reactions.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?

The synthesis typically involves multi-step reactions:

Coupling Reactions : Reacting a pyrimidinylamine intermediate with aryl isocyanates or carbamoyl chlorides under inert conditions (e.g., nitrogen atmosphere) .

Solvent and Catalyst Optimization : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as triethylamine to facilitate urea bond formation .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on aromatic rings and urea linkages .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .

- Infrared (IR) Spectroscopy : Identification of urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. How is the compound screened for preliminary biological activity?

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or phosphatase targets) using fluorescence-based assays .

- Cell-Based Models : Antiproliferative activity evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Parameter Optimization : Screen reaction temperatures (60–100°C), catalysts (e.g., Pd/C for hydrogenation steps), and solvent ratios using design of experiments (DoE) .

- Flow Chemistry : Continuous flow systems to enhance reaction control and scalability .

Q. How should researchers resolve contradictions in bioactivity data across similar analogs?

- Comparative Assays : Test analogs under identical conditions (e.g., same cell line, assay protocol) to isolate substituent effects .

- Computational Modeling : Molecular docking to compare binding affinities with target proteins (e.g., kinases) and identify steric/electronic conflicts .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Substituent Variation : Synthesize derivatives with modified alkoxy (e.g., ethoxy → isopropoxy) or trifluoromethyl groups to assess potency/selectivity trade-offs .

- Pharmacophore Mapping : Use X-ray crystallography or NMR to identify critical hydrogen-bonding interactions between the urea moiety and active sites .

Q. What methodologies are critical for in vivo pharmacokinetic profiling?

- Animal Models : Administer the compound intravenously/orally to rodents, followed by LC-MS/MS analysis of plasma and tissue samples .

- Key Parameters : Measure bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd) to assess druggability .

Structural Analogs and Comparative Data

| Compound Name | Key Structural Variations | Observed Biological Effects | Reference |

|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea | Chloro/fluoro substituents | Enhanced kinase inhibition (IC₅₀ = 0.8 μM vs. 2.1 μM in parent) | |

| 1-(4-Ethoxyphenyl)-3-(2-methylpyrimidin-4-yl)urea | Ethoxy vs. methoxy group | Reduced cytotoxicity in MCF-7 cells (IC₅₀ = 15 μM vs. 8 μM) | |

| 1-(3-Fluorophenyl)-3-(4-dimethylaminopyrimidin-2-yl)urea | Fluorine position shift | Improved solubility (logP = 1.9 vs. 2.5) but lower membrane permeability |

Critical Data Contradictions and Resolutions

- Variability in IC₅₀ Values : Discrepancies in antiproliferative activity may arise from differences in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols across labs .

- Divergent SAR Trends : Pyrimidine ring substituents (e.g., methoxy vs. dimethylamino) may exhibit opposing effects on solubility and target affinity. Use QSAR models to prioritize analogs .

Methodological Recommendations for Reproducibility

- Synthetic Replicates : Perform triplicate syntheses with independent purification to confirm yield/purity consistency .

- Assay Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls in all biological experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。